Cas no 451-79-6 (N-(2-fluorophenyl)methylidenehydroxylamine)

N-(2-fluorophenyl)methylidenehydroxylamine structure
451-79-6 structure
Product Name:N-(2-fluorophenyl)methylidenehydroxylamine
CAS No:451-79-6
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00019958
CID:328836
PubChem ID:6876521
Update Time:2025-04-19

N-(2-fluorophenyl)methylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluorobenzaldehyde oxime
    • 2-FLUOROBENZALDOXIME
    • Benzaldehyde,2-fluoro-, oxime
    • 2-Fluor-benzaldehyd-oxim
    • 2-Fluor-benzaldoxim
    • o-Fluorbenzaldoxim
    • o-Fluorobenzaldoxime
    • N-(2-fluorophenyl)methylidenehydroxylamine
    • YPVOCNRPBFPDLO-UITAMQMPSA-N
    • 24652-66-2
    • MFCD00019958
    • CS-W020474
    • Z49568531
    • F2163-0251
    • SCHEMBL1710498
    • (E)-N-[(2-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
    • 2-fluorobenzaldehydeoxime
    • (NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
    • 2-Fluorobenzaldehyde oxime #
    • 451-79-6
    • (E)-2-Fluorobenzaldehyde oxime
    • EN300-15700
    • benzaldehyde,2-fluoro-,oxime
    • Benzaldehyde, 2-fluoro-, oxime, [C(E)]-
    • AS-30209
    • AKOS001082022
    • A856631
    • (Z)-2-fluoro-benzaldehyde oxime
    • YPVOCNRPBFPDLO-WEVVVXLNSA-N
    • N-[(2-fluorophenyl)methylidene]hydroxylamine
    • (E)-1-(2-fluorophenyl)-N-hydroxymethanimine
    • STK082433
    • MDL: MFCD00019958
    • Inchi: 1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
    • InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
    • SMILES: FC1C=CC=CC=1/C=N/O

Computed Properties

  • Exact Mass: 139.04300
  • Monoisotopic Mass: 139.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 64.5-65 ºC
  • Boiling Point: 202.9±23.0 ºC (760 Torr),
  • Flash Point: 76.5±22.6 ºC,
  • Solubility: Slightly soluble (5.1 g/l) (25 º C),
  • PSA: 32.59000
  • LogP: 1.63380

N-(2-fluorophenyl)methylidenehydroxylamine Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:R26;R36/37/39
  • Risk Phrases:R36/37/38

N-(2-fluorophenyl)methylidenehydroxylamine Pricemore >>

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